3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
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Overview
Description
3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxylic acid core, which is modified with a benzo[d]thiazol-2-yl group and an ethoxycarbonyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, including enzymes and receptors involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often resulting in downstream effects such as the modulation of cellular processes .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid . These factors can include the pH of the environment, the presence of other compounds, and the temperature, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with cyclopentanecarboxylic acid under specific reaction conditions. The ethoxycarbonyl group is introduced through esterification reactions, often using ethyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the cyclopentanecarboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole structures.
Cyclopentanecarboxylic acid derivatives: Molecules featuring the cyclopentanecarboxylic acid core.
Uniqueness
3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
3-[(6-ethoxycarbonyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-2-24-16(23)11-5-6-12-13(8-11)25-17(18-12)19-14(20)9-3-4-10(7-9)15(21)22/h5-6,8-10H,2-4,7H2,1H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMWYSZLJZYGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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